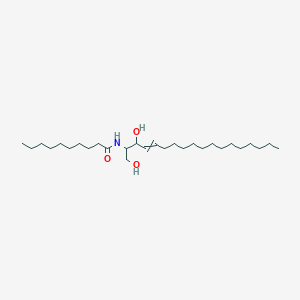
C10 Ceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decanoylsphingosine, also known as N-decanoylceramide, is a type of ceramide, which is a family of lipid molecules. Ceramides are composed of sphingosine and a fatty acid. N-Decanoylsphingosine specifically has a decanoyl (ten-carbon) fatty acid chain attached to the sphingosine backbone. This compound plays a crucial role in various biological processes, including cell signaling and apoptosis (programmed cell death).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Decanoylsphingosine can be synthesized through the acylation of sphingosine with decanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphingosine and the decanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-Decanoylsphingosine may involve more scalable and efficient methods. One such method includes the enzymatic acylation of sphingosine using lipases, which can offer higher specificity and milder reaction conditions compared to chemical synthesis. This enzymatic process can be optimized for large-scale production by adjusting parameters such as enzyme concentration, reaction time, and temperature.
Analyse Chemischer Reaktionen
Types of Reactions
N-Decanoylsphingosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the sphingosine backbone can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide bond.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sphingosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Decanoylsphingosine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives in various chemical reactions.
Biology: Plays a role in cell signaling pathways, particularly in the regulation of apoptosis and cell differentiation.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the formulation of skincare products due to its role in maintaining the skin barrier and hydration.
Wirkmechanismus
N-Decanoylsphingosine exerts its effects primarily through its role in cell signaling pathways. It can interact with specific receptors on the cell membrane, leading to the activation of downstream signaling cascades. These pathways can result in various cellular responses, including apoptosis, cell growth, and differentiation. The compound can also modulate the activity of enzymes involved in lipid metabolism, further influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Palmitoylsphingosine: Contains a sixteen-carbon fatty acid chain.
N-Stearoylsphingosine: Contains an eighteen-carbon fatty acid chain.
N-Lauroylsphingosine: Contains a twelve-carbon fatty acid chain.
Uniqueness
N-Decanoylsphingosine is unique due to its specific decanoyl fatty acid chain, which can influence its physical and chemical properties, such as solubility and membrane interaction
Eigenschaften
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)decanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWVAQFAMZLCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H55NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














